5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a methoxyphenyl group at position 5 and a methyl group at position 1 makes this compound unique. It is of interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds via cyclization to form the pyrazole ring. The general reaction conditions include:
Reagents: 4-methoxyphenylhydrazine, ethyl acetoacetate
Catalyst: Acidic medium (e.g., hydrochloric acid)
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the pyrazole ring or the methoxy group, resulting in various reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, leading to a wide range of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products:
Oxidation: Quinones
Reduction: Reduced pyrazole derivatives
Substitution: Substituted pyrazoles with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of lipoxygenases by binding to the enzyme’s active site, thereby preventing the formation of pro-inflammatory metabolites . The compound may also interact with other enzymes and receptors, modulating various biological pathways.
Comparison with Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison:
- Structural Differences: While 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole contains a pyrazole ring, the similar compounds have indole or imidazole rings.
- Biological Activity: The pyrazole derivative may exhibit different inhibitory effects compared to the indole and imidazole derivatives, which can influence their pharmacological profiles .
- Uniqueness: The presence of the methoxyphenyl group and the specific positioning of the methyl group in this compound contribute to its unique chemical and biological properties, distinguishing it from other similar compounds .
Properties
CAS No. |
73387-58-3 |
---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1-methylpyrazole |
InChI |
InChI=1S/C11H12N2O/c1-13-11(7-8-12-13)9-3-5-10(14-2)6-4-9/h3-8H,1-2H3 |
InChI Key |
HLQTYXDFPXBNLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.